8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC20371360
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14 g/mol
* For research use only. Not for human or veterinary use.
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione -](/images/structure/VC20371360.png)
Specification
Molecular Formula | C6H6N4O2 |
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Molecular Weight | 166.14 g/mol |
IUPAC Name | 8-methyl-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione |
Standard InChI | InChI=1S/C6H6N4O2/c1-3-2-7-10-4(3)8-5(11)9-6(10)12/h2H,1H3,(H2,8,9,11,12) |
Standard InChI Key | RPKMANURGCTGSI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2NC(=O)NC(=O)N2N=C1 |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound features a bicyclic framework comprising a pyrazole ring fused to a 1,3,5-triazine ring. The methyl group is located at the C8 position of the pyrazole moiety, while the triazine ring bears two ketone functionalities at C2 and C4 (Figure 1) . The SMILES notation confirms the substitution pattern and connectivity .
Figure 1: Structural representation of 8-methylpyrazolo[1,5-a][1, triazine-2,4(1H,3H)-dione.
IUPAC Nomenclature
The systematic name follows IUPAC rules, designating the fused pyrazolo-triazine system and the positions of substituents. The parent structure is pyrazolo[1,5-a] triazine, with "8-methyl" indicating the methyl group at position 8 and "2,4(1H,3H)-dione" specifying the ketone groups at positions 2 and 4 .
Synthesis and Optimization
Conventional Synthesis Routes
Early synthetic approaches for pyrazolo-triazine derivatives involved multi-step sequences starting from 5-aminopyrazole precursors. For example, reactions with ethoxycarbonyl isothiocyanate yielded intermediate thioureas, which underwent cyclization under basic conditions to form the triazine core . Subsequent methylation or functionalization steps introduced substituents like the C8 methyl group .
Microwave-Assisted One-Pot Synthesis
Recent advancements utilize microwave irradiation to streamline synthesis. A sequential one-pot protocol developed by achieves C8 functionalization efficiently:
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Step 1: Reaction of 5-aminopyrazole with ethoxycarbonyl isothiocyanate in tetrahydrofuran (THF) at 0°C forms an intermediate thiourea.
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Step 2: Microwave irradiation at 100°C for 5 minutes induces cyclization, yielding the pyrazolo-triazine scaffold.
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Step 3: Methylation with iodomethane in ethanol introduces the C8 methyl group, followed by oxidation or hydrolysis to install the dione functionalities .
Physicochemical Properties
Experimental data for 8-methylpyrazolo[1,5-a][1, triazine-2,4(1H,3H)-dione remain limited, but key properties inferred from related compounds include:
Property | Value/Description | Source |
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Molecular Formula | ||
Molecular Weight | 166.14 g/mol | |
CAS Registry | 1448466-48-5 | |
Solubility | Likely polar aprotic solvents | |
Thermal Stability | Stable under microwave conditions |
The compound’s low molecular weight and polar functional groups suggest moderate solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Recent Research Advances
Sustainable Synthesis
Microwave-assisted methods have revolutionized the production of pyrazolo-triazines. For instance, demonstrated gram-scale synthesis with 94% yield for intermediates, highlighting scalability and reduced environmental impact.
Functionalization Strategies
Chlorination at C4 using phosphorus oxychloride () enables further derivatization. This step, critical for introducing pharmacophores, achieves 94% yield under optimized conditions .
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